3-Fluoro-4-iodotoluene
Overview
Description
3-Fluoro-4-iodotoluene is a chemical compound used in research . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with the dissolution of 4-bromo-3-fluorotoluene in THF, followed by the addition of a n-butyl lithium hexane solution. This mixture is then stirred at a low temperature. Iodine is added to the resultant mixture, and the temperature is slowly increased to room temperature. The organic layer is separated, washed, and dried. The residue is purified by silica gel column chromatography to yield this compound.Molecular Structure Analysis
The molecular formula of this compound is C7H6FI . Its molecular weight is 236.02500 .Chemical Reactions Analysis
This compound participates in palladium-catalyzed hydroarylation of arylpropiolamides . It was used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .Physical and Chemical Properties Analysis
This compound has a density of 1.803 g/mL at 25 °C . Its boiling point is 138-139 °C at 9 mmHg .Scientific Research Applications
Electrochemical Fluorination
3-Fluoro-4-iodotoluene is involved in the electrochemical fluorination of β-dicarbonyl compounds, a process that introduces fluorine atoms into β-dicarbonyl compounds. This method is significant as α-fluoro-β-dicarbonyl compounds are essential building blocks for biologically active compounds (Hara et al., 1998).
Catalytic Fluorination
In catalytic fluorination, this compound is used in the fluorination of 1,3-dicarbonyl compounds. This process efficiently produces 2-fluoro-1,3-dicarbonyl compounds, leveraging the properties of iodoarene catalysts (Kitamura et al., 2013).
Spectroscopic Analysis
The spectroscopic properties of this compound, such as its infrared (IR) and Raman spectra, have been studied extensively. These studies contribute to understanding the electronic and vibrational characteristics of di-halogentoluenes, which are useful in various scientific applications (Goel, 1984).
Surface Science
In the field of surface science, this compound aids in examining the kinetics of the Ullmann phenyl coupling reaction on Cu(111) surfaces. This research is crucial for understanding the nature of charge separation in transition states and for advancements in surface chemistry (Meyers & Gellman, 1995).
Synthesis of Fluoroalkenes
The compound is instrumental in the stereoselective synthesis of fluoroalkenes. This involves reactions that yield fluoroalkenyliodonium salts and fluorinated olefins, which are important in various synthetic processes (Yoshida & Hara, 2008).
Iodofluorination
In iodofluorination processes, this compound, combined with molecular iodine, promotes the Markovnikov-type addition of iodine and fluorine to alkenes and alkynes. This methodology is crucial for introducing specific iodine and fluorine functional groups (Conte et al., 2006).
Thermodynamic Studies
This compound is also significant in studying the thermodynamics of mixtures, like its excess molar enthalpies when mixed with toluene. Such studies are important in understanding the interactions and energy changes in chemical systems (Otín et al., 1985).
Mechanistic Insight in Reactions
This compound is used to compare reaction mechanisms, such as in the α-fluorination of ketones. Different reagents, including iodotoluene difluoride, demonstrate varied stereochemical outcomes and mechanisms (Tsushima et al., 1982).
Olefin Difluorination
The compound is used in catalytic difluorination of olefins. This process is notable for its broad functional group tolerance and uses inexpensive materials like p-iodotoluene for catalysis (Molnár & Gilmour, 2016).
Crystallography under High Pressure
This compound contributes to the understanding of crystal structures of halogen derivatives of toluene under high pressure. This is crucial for comprehending how pressure affects molecular structures and their properties (Sutuła et al., 2017).
Fluorination of Alkenes
The compound is reviewed for its role in the fluorination of alkenes, where it is noted for enabling unique fluorination reactions, including fluorinative ring contraction and fluorocyclization (Sawaguchi et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-1-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHYSMVSLDIUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379073 | |
Record name | 3-Fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-79-9 | |
Record name | 2-Fluoro-1-iodo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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